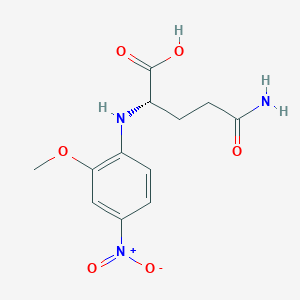![molecular formula C10H10ClN B14278933 2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- CAS No. 131480-14-3](/img/structure/B14278933.png)
2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- is an organic compound with the molecular formula C9H10ClN It is a derivative of propenamine, where the amine group is bonded to a propenyl chain and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- typically involves the reaction of 2-propen-1-amine with 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the amine and the aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-amine: A simpler analog without the 4-chlorophenyl group.
N-[(4-chlorophenyl)methylene]amine: Lacks the propenyl chain.
4-Chlorobenzaldehyde: The aldehyde precursor used in the synthesis.
Uniqueness
2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- is unique due to the presence of both the propenyl chain and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
131480-14-3 |
|---|---|
Formule moléculaire |
C10H10ClN |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-prop-2-enylmethanimine |
InChI |
InChI=1S/C10H10ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,8H,1,7H2 |
Clé InChI |
XFDWZGFMEQTAIQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)

